1-(4-Amino-2-mercaptophenyl)propan-2-one

Description

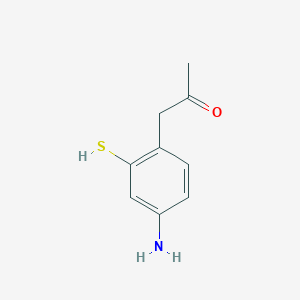

1-(4-Amino-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol . This compound features an amino group, a mercapto group, and a ketone group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications .

Properties

Molecular Formula |

C9H11NOS |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

1-(4-amino-2-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H11NOS/c1-6(11)4-7-2-3-8(10)5-9(7)12/h2-3,5,12H,4,10H2,1H3 |

InChI Key |

LCOKHBKZFKYMPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)N)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-mercaptophenyl)propan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-nitroacetophenone with thiourea under acidic conditions to yield 1-(4-nitro-2-mercaptophenyl)propan-2-one, which is then reduced to the amino derivative using hydrogenation or other reducing agents .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures high-quality product output .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products Formed:

Oxidation: Disulfides or sulfonic acids.

Reduction: Alcohols.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

1-(4-Amino-2-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino and mercapto groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The ketone group can also participate in nucleophilic addition reactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

1-(4-Amino-2-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.

1-(4-Amino-2-methylphenyl)propan-2-one: Similar structure but with a methyl group instead of a mercapto group.

Uniqueness: 1-(4-Amino-2-mercaptophenyl)propan-2-one is unique due to the presence of both amino and mercapto groups, which provide distinct reactivity and binding properties. This dual functionality makes it a valuable compound in various chemical and biological applications .

Biological Activity

1-(4-Amino-2-mercaptophenyl)propan-2-one is an organic compound known for its diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 185.25 g/mol. Its structure features an amino group and a mercapto group attached to a phenyl ring, which contribute to its biological activity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of this compound. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The compound's mercapto group is believed to play a crucial role in its interaction with bacterial cell membranes, leading to disruption and cell death.

- Minimum Inhibitory Concentration (MIC) : Research indicates that the compound exhibits MIC values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies.

- Cell Lines Tested : The compound was tested on human lung adenocarcinoma (A549) cells, showing significant cytotoxic effects.

- Viability Studies : In a study comparing the compound's effects with standard chemotherapy drugs like cisplatin, it was found that certain derivatives exhibited reduced cell viability in A549 cells by up to 64% .

| Compound | Viability (%) | Comparison |

|---|---|---|

| This compound | 64 | Cisplatin (standard) |

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor, particularly in interactions with carbonic anhydrase and acetylcholinesterase.

- Enzyme Interaction Studies : Molecular docking studies suggest that the amino and mercapto groups enhance binding affinity to these enzymes, potentially leading to therapeutic applications in treating diseases like Alzheimer's.

Case Studies

- Study on Antimicrobial Efficacy : A study involving the synthesis of various derivatives of this compound demonstrated enhanced antibacterial properties when modified with electron-donating groups .

- Anticancer Investigation : In vitro assays indicated that modifications in the phenyl ring significantly affected the anticancer activity, with certain substitutions leading to improved efficacy against A549 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.